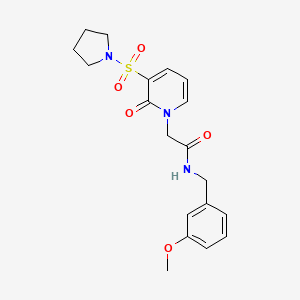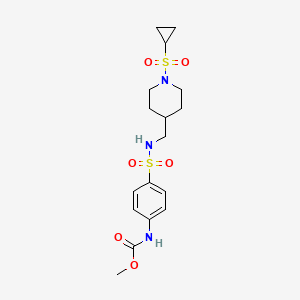![molecular formula C12H13Cl2NO4 B3010628 3,4-Dichloro-2-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid CAS No. 2287334-07-8](/img/structure/B3010628.png)
3,4-Dichloro-2-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,4-Dichloro-2-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid, commonly known as Dicamba, is a herbicide that is widely used to control broadleaf weeds in various crops. It was first introduced in 1967 and has since become a popular herbicide due to its effectiveness and low cost. In recent years, there has been an increase in scientific research on Dicamba, and
作用機序
Dicamba acts by disrupting the growth and development of plants. It does this by inhibiting the activity of an enzyme called acetolactate synthase, which is essential for the synthesis of branched-chain amino acids. This inhibition leads to the accumulation of toxic intermediates, which ultimately results in the death of the plant.
Biochemical and Physiological Effects:
Dicamba has been shown to have a range of biochemical and physiological effects on plants. These include the inhibition of photosynthesis, the disruption of cell membrane integrity, and the alteration of gene expression. In addition, Dicamba has been shown to affect the growth and development of non-target plants, leading to concerns about its environmental impact.
実験室実験の利点と制限
The advantages of using Dicamba in lab experiments include its low cost, high efficacy, and wide availability. However, there are also limitations to its use, such as its potential toxicity to non-target organisms and its potential to contaminate the environment.
将来の方向性
There are several future directions for research on Dicamba. These include the development of new herbicides with improved properties, such as increased selectivity and reduced toxicity. In addition, there is a need for further research on the environmental impact of Dicamba and its potential to contaminate soil and water. Finally, there is a need for research on the mechanisms of resistance to Dicamba in weeds and the development of strategies to overcome this resistance.
合成法
The synthesis of Dicamba involves the reaction of 3,4-dichloroaniline with isobutyl chloroformate to form 3,4-dichloro-2-isobutoxycarbonylaminoaniline. This intermediate is then reacted with 2-methylpropan-2-yl chloroformate to form Dicamba. The overall synthesis method is a two-step process that involves the use of various reagents and solvents.
科学的研究の応用
Dicamba is commonly used in scientific research to study the effects of herbicides on plant growth and development. It is also used to investigate the mechanisms of action of herbicides and their interactions with other chemicals in the environment. In addition, Dicamba is used to develop new herbicides with improved properties, such as increased selectivity and reduced toxicity.
特性
IUPAC Name |
3,4-dichloro-2-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13Cl2NO4/c1-12(2,3)19-11(18)15-9-6(10(16)17)4-5-7(13)8(9)14/h4-5H,1-3H3,(H,15,18)(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHBAFIFOFYKKIF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C(C=CC(=C1Cl)Cl)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13Cl2NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[(2-Ethyl-4-methyl-1,3-thiazol-5-yl)methyl]amine dihydrochloride](/img/no-structure.png)
![1-methyl-6-morpholino-N-(o-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B3010546.png)
![N,N-dimethyl-2-oxo-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B3010547.png)
![[2-[(4-Fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-naphthalen-1-ylmethanone](/img/structure/B3010548.png)



![N-{3-tert-butyl-3-azabicyclo[3.2.1]octan-8-ylidene}hydroxylamine](/img/structure/B3010555.png)

![2,5-Dimethyl-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]furan-3-carboxamide](/img/structure/B3010558.png)



![[2-Chloro-5-hydroxy-4-(trifluoromethoxy)phenyl]boronic acid](/img/structure/B3010565.png)